Home > Products > Screening Compounds P5373 > Pramipexole Dimer Impurity
Pramipexole Dimer Impurity -

Pramipexole Dimer Impurity

Catalog Number: EVT-13980121
CAS Number:
Molecular Formula: C20H32N6S2
Molecular Weight: 420.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pramipexole is classified as a non-ergoline dopamine agonist. The dimer impurity arises during the synthesis or storage of pramipexole formulations, particularly under conditions that promote degradation. The identification and characterization of this impurity are critical for ensuring the safety and efficacy of pramipexole-containing medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of pramipexole dimer impurity can occur through various pathways, often involving the reaction of two pramipexole molecules under specific conditions. One documented method includes a multi-step process where intermediates are formed without isolation, allowing for the direct formation of the dimer .

Key steps in the synthesis may involve:

  • Reagents: Starting materials include pramipexole and aldehydes.
  • Conditions: The reaction typically requires controlled temperatures and specific pH levels to minimize side reactions.
  • Purification: Techniques such as liquid chromatography are employed to isolate the dimer from other impurities.
Molecular Structure Analysis

Structure and Data

The molecular structure of pramipexole dimer impurity features two pramipexole units linked together, which can be represented structurally as follows:

Pramipexole Dimer Impurity C20H32N6S2\text{Pramipexole Dimer Impurity }\text{C}_{20}\text{H}_{32}\text{N}_{6}\text{S}_{2}

The structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of specific functional groups characteristic of the dimer .

Chemical Reactions Analysis

Reactions and Technical Details

Pramipexole dimer impurity formation may involve several chemical reactions, including:

  • Dimerization: The primary reaction is the coupling of two pramipexole molecules, which can occur through oxidative processes or in acidic conditions.
  • Degradation Pathways: Environmental factors such as light, temperature, and humidity can accelerate degradation, leading to increased levels of this impurity in pharmaceutical preparations.

Understanding these reactions is vital for developing strategies to minimize impurity formation during drug manufacturing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pramipexole dimer impurity exhibits several notable physical and chemical properties:

  • Molecular Weight: 420.64 g/mol
  • Solubility: Likely soluble in organic solvents; solubility in water may vary.
  • Stability: Susceptible to degradation under certain conditions (e.g., heat, light).

Characterization studies often employ high-performance liquid chromatography (HPLC) to quantify levels in formulations .

Applications

Scientific Uses

Pramipexole dimer impurity is primarily used in research settings to:

  • Study Stability: Investigate stability profiles of pramipexole formulations.
  • Quality Control: Serve as a reference standard for analytical methods assessing drug purity.
  • Pharmacological Research: Explore potential effects on pharmacodynamics or pharmacokinetics due to its structural relationship with pramipexole.

Understanding this impurity aids in improving manufacturing processes and ensuring patient safety through rigorous quality control measures .

Introduction to Pramipexole Dimer Impurity in Pharmaceutical Contexts

Role of Impurity Profiling in Drug Development and Regulatory Compliance

Impurity profiling is a pharmacopeial requirement enforced by ICH Q3B(R2) guidelines, mandating identification, quantification, and control of impurities exceeding threshold levels (typically 0.10%). The pramipexole dimer impurity (RRT 0.88) exemplifies this requirement, as it exceeds identification thresholds in accelerated stability studies, triggering structural elucidation and toxicological qualification [1]. Regulatory agencies require isolation and characterization using orthogonal techniques (HPLC, LC-MS, NMR) to establish analytical control strategies. Failure to adequately profile such impurities can result in regulatory rejection due to insufficient understanding of product degradation pathways and potential patient risks [3] [10].

Classification of Pramipexole-Related Impurities: Process vs. Degradation Origins

Pramipexole impurities are categorized as:

  • Process-Related: Arising during API synthesis (e.g., enantiomeric impurities like (R)-pramipexole, intermediates such as 2-amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole) [10].
  • Degradation Products: Formed under storage conditions, primarily via:
  • Hydrolysis: Under acidic/basic conditions [3].
  • Oxidation: In peroxide-containing formulations [3].
  • Dimerization: Drug-excipient interactions (e.g., formaldehyde release from lubricants or preservatives) or direct drug-drug reactions. Dimer impurities are structurally distinct, featuring methylene bridges (-CH(_2)-) or C-C bonds between pramipexole monomers [1] [7].

Properties

Product Name

Pramipexole Dimer Impurity

IUPAC Name

(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine

Molecular Formula

C20H32N6S2

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1

InChI Key

SNJGCKPELLDJTC-JDFRZJQESA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.